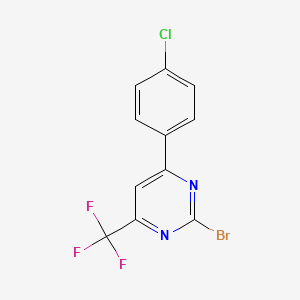
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine in lab experiments is its unique properties that make it useful in studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine. One direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion
This compound is a unique chemical compound that has potential applications in various fields. Its synthesis method is complex, but it has been extensively used in scientific research due to its anti-tumor and anti-inflammatory properties, as well as its neuroprotective effects. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorophenyl-2,4-dioxobutanoic acid. This intermediate is then reacted with trifluoroacetic anhydride to form 4-(trifluoromethyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this intermediate with 2-amino-5-bromo-6-methylpyrimidine to form this compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
Propiedades
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-1-3-7(13)4-2-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLGFBOMQLCBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190904 | |
| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820603-99-3 | |
| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820603-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




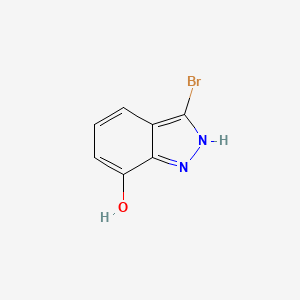
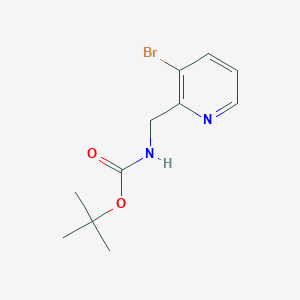
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)


![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

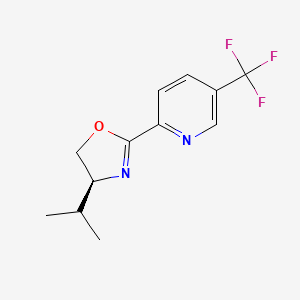
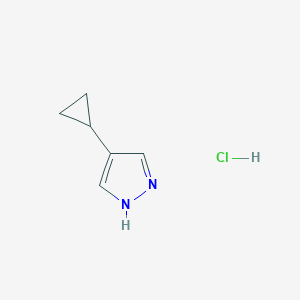
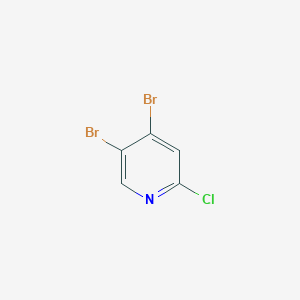

![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)
![4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B6591984.png)